molecular formula C7H4ClN3 B3200139 2-Chloropyrido[4,3-d]pyrimidine CAS No. 1017422-90-0

2-Chloropyrido[4,3-d]pyrimidine

Cat. No.: B3200139
CAS No.: 1017422-90-0
M. Wt: 165.58 g/mol
InChI Key: RJZCDYRUYAUIEI-UHFFFAOYSA-N
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Description

Significance of Pyridopyrimidine Scaffolds in Medicinal Chemistry

Pyridopyrimidine scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net This versatility has led to the development of numerous pyridopyrimidine derivatives with a wide range of therapeutic applications. The fusion of the electron-deficient pyrimidine (B1678525) ring with the pyridine (B92270) ring creates a unique electronic environment that facilitates interactions with various enzymes and receptors.

The biological significance of pyridopyrimidines is extensive, with different isomers exhibiting distinct activities. For instance, pyrido[2,3-d]pyrimidines are known for their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. jocpr.com Derivatives of pyrido[3,4-d]pyrimidines have been investigated as potential anticancer agents and kinase inhibitors, while pyrido[3,2-d]pyrimidines have shown promise as antimalarial and immunosuppressive drugs. jocpr.commdpi.com This broad spectrum of activity underscores the importance of the pyridopyrimidine core in the design of new therapeutic agents. rsc.orgnih.gov

Table 1: Reported Biological Activities of Pyridopyrimidine Isomers

Isomer Reported Biological Activities
Pyrido[2,3-d]pyrimidine (B1209978) Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Kinase Inhibition jocpr.comrsc.org
Pyrido[3,4-d]pyrimidine Anticancer, Kinase Inhibition, α1-adrenoceptor Antagonism jocpr.commdpi.com
Pyrido[4,3-d]pyrimidine (B1258125) Cytotoxic Activity nih.gov
Pyrido[3,2-d]pyrimidine (B1256433) Antimalarial, Tyrosine Kinase Inhibition, Dihydrofolate Reductase Inhibition jocpr.com
Pyrido[1,2-a]pyrimidine Antimalarial, Psychotropic, Antiallergic, Anti-ulcer jocpr.com

Overview of the 2-Chloropyrido[4,3-d]pyrimidine Core Structure in Chemical Synthesis

The this compound structure is a valuable synthon, or building block, in organic synthesis. The chlorine atom at the 2-position of the pyrimidine ring is a key feature, acting as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.com This reactivity allows for the facile introduction of a wide variety of substituents, including amino, alkoxy, and aryl groups, enabling the synthesis of diverse libraries of compounds for biological screening.

The synthesis of the core pyrido[4,3-d]pyrimidine heterocyclic system can be achieved through various methods, including the thermal cyclocondensation of appropriate precursors. For example, the synthesis of a pyrido[4,3-d]pyrimidine system has been accomplished through the cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride. nih.gov Once the core is formed, the 2-chloro group serves as a handle for further functionalization. The regioselectivity of nucleophilic substitution on chloropyrimidine systems can be influenced by the presence and nature of other substituents on the ring system, a factor that can be predicted and explained using quantum mechanical calculations. wuxiapptec.comwuxiapptec.com This predictability is crucial for designing efficient and selective synthetic routes to target molecules.

Research Trajectory and Future Perspectives in Heterocyclic Chemistry

Research involving pyridopyrimidine derivatives continues to be an active and expanding area. A major focus of current research is the development of highly selective kinase inhibitors for cancer therapy. acs.orgnih.gov The pyridopyrimidine scaffold has proven to be an effective template for designing compounds that can target specific kinases involved in cell proliferation and survival. rsc.org

Future research is expected to follow several key trajectories. There is a growing interest in the use of novel catalytic systems, such as nano-catalysts, to improve the efficiency, selectivity, and sustainability of pyridopyrimidine synthesis. rsc.org The exploration of new biological targets for pyridopyrimidine-based compounds beyond kinases is also an active area of investigation. Furthermore, the development of advanced computational methods will continue to aid in the rational design of new derivatives with optimized biological activity and properties. The versatility of the this compound intermediate will undoubtedly ensure its continued importance in the synthesis of novel heterocyclic compounds with potential applications in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-10-4-5-3-9-2-1-6(5)11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZCDYRUYAUIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloropyrido 4,3 D Pyrimidine and Its Precursors

De Novo Synthesis Approaches to the Pyrido[4,3-d]pyrimidine (B1258125) Scaffold

The foundational step in synthesizing derivatives like 2-Chloropyrido[4,3-d]pyrimidine is the construction of the bicyclic pyrido[4,3-d]pyrimidine framework. This is achieved through methods that build the ring system from simpler acyclic or monocyclic precursors.

Cyclocondensation Reactions for Pyridopyrimidine Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of the pyrido[4,3-d]pyrimidine scaffold. These reactions typically involve the formation of the pyrimidine (B1678525) ring by reacting a suitably functionalized pyridine (B92270) precursor with a one or three-carbon building block. A common strategy involves using an aminonicotinamide or related derivative as the pyridine component.

For instance, the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine (B3279071) hydrochloride has been utilized to construct the pyrido[4,3-d]pyrimidine heterocyclic system nih.gov. Another approach involves the reaction of 3-aminopyridine-4-carboxamide with carbonyl disulfide, mediated by a base like 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), to form a 2-thioxopyrido[4,3-d]pyrimidine intermediate, which can then be further functionalized nih.gov. These methods highlight the versatility of using pre-functionalized pyridines to build the fused pyrimidine ring.

Pyridine PrecursorReagent(s)ConditionsProduct Type
Ethyl 3-amino-2-chloroisonicotinateChloroformamidine hydrochlorideThermal (Heating)2-Amino-4-hydroxypyrido[4,3-d]pyrimidine derivative
3-Aminopyridine-4-carboxamideCarbonyl Disulfide (CS2), DBUDMF, 60 °C2-Thioxopyrido[4,3-d]pyrimidine
2,6-diaminopyrimidin-4(3H)-oneIsatinsp-TSATri-substituted-pyrido-dipyrimidine-tetraones

Multicomponent Reaction Strategies for Pyrido[4,3-d]pyrimidine Systems

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic systems like pyrido[4,3-d]pyrimidines in a single step orgchemres.orgnih.gov. These reactions offer advantages such as high atom economy, reduced waste, and operational simplicity by combining three or more starting materials in a one-pot fashion orgchemres.orgnih.gov.

The synthesis of the pyrido[4,3-d]pyrimidine scaffold has been successfully achieved using MCRs, often catalyzed by acids or metal catalysts nih.govnih.gov. For example, a one-pot, three-component reaction of 6-aminouracils, aryl aldehydes, and barbituric/thiobarbituric acids in water containing p-toluenesulfonic acid (p-TSA) can yield pyrido-dipyrimidine derivatives nih.gov. While many examples in the literature focus on other isomers like pyrido[2,3-d]pyrimidines, the principles are applicable to the [4,3-d] system by choosing appropriately substituted pyridine precursors nih.govmdpi.com. The versatility of MCRs allows for the rapid generation of a library of structurally diverse pyridopyrimidines by varying the starting components mdpi.com.

Component 1Component 2Component 3Catalyst/ConditionsProduct Type
6-Aminouracil/thiouracilAryl aldehydesBarbituric/thiobarbituric acidsp-TSA, WaterPyrido-dipyrimidine
Aryl aldehydesThiobarbituric acidAmmonium acetatenano-CuFe2O4, MicrowavePyrido-dipyrimidine
2-AminopyridinesTriethyl orthoformatePrimary aminesSolvent-free, Heat4-Substituted aminopyrido[2,3-d]pyrimidines

Strategic Introduction and Functionalization of the Chloro Substituent

Once the pyridopyrimidine scaffold is in place, or during its construction, the chloro group must be strategically introduced. This can be accomplished either by direct halogenation of the heterocyclic core or by using a chlorinated precursor in the ring-forming reactions.

Halogenation Procedures for Pyrido[4,3-d]pyrimidines

Direct chlorination of a pre-formed pyrido[4,3-d]pyrimidine ring is a common method for introducing the chloro substituent. This is typically achieved by converting a hydroxyl or oxo group at the 2-position into a chloride. Reagents like phosphorus oxychloride (POCl₃) are widely used for this transformation nih.govwikipedia.org. For example, a pyrido[4,3-d]pyrimidin-4-one can be treated with POCl₃ at elevated temperatures to yield the corresponding 4-chloro derivative nih.gov. Similarly, thionyl chloride (SOCl₂) can also be employed for such chlorination reactions nih.gov.

The regioselectivity of these reactions is crucial. Often, the hydroxyl group is introduced at a specific position during the synthesis of the scaffold, which then directs the location of the subsequent chlorination.

Starting MaterialChlorinating AgentConditionsProduct
2-Thioxopyrido[3,4-d]pyrimidine derivativePhosphorus oxychloride (POCl₃)120 °C5-Chloro-pyrido[3,4-d]pyrimidine derivative
2-HydroxypyridinePhosphoryl chloride (POCl₃)N/A2-Chloropyridine
4-Methyl-3-nitropyridin-2-olPhosphorus oxychloride (POCl₃)120 °C2-Chloro-4-methyl-3-nitropyridine

Selective Chlorination from Precursor Structures

An alternative and highly effective strategy involves incorporating the chlorine atom into one of the starting materials before the cyclization reaction to form the pyridopyrimidine ring. This "pre-chlorination" approach ensures the chloro substituent is positioned correctly in the final molecule without the need for a potentially harsh post-cyclization halogenation step.

A practical example is the synthesis starting from a chlorinated pyridine derivative. For instance, 2-chloro-4-methyl-3-nitropyridine can be synthesized from 4-methyl-3-nitropyridin-2-ol by treatment with phosphorus oxychloride nih.gov. This chlorinated pyridine then serves as a key intermediate. The nitro group can be reduced to an amine, and the adjacent methyl group oxidized to a carboxylic acid, providing the necessary functionalities for the subsequent cyclocondensation to form the desired this compound ring system nih.govnih.gov. This method offers excellent control over the final structure and regiochemistry of the chloro substituent.

PrecursorReactionChlorinated Intermediate
4-Methyl-3-nitropyridin-2-olTreatment with POCl₃2-Chloro-4-methyl-3-nitropyridine
5-Bromo-4-methyl-3-nitropyridineJones Oxidation, then treatment with oxalyl chloride and ammonia (B1221849)6-Chloropyridine analogue
PyridineDirect reaction with chlorine2-Chloropyridine and 2,6-dichloropyridine

Reactivity and Transformational Chemistry of 2 Chloropyrido 4,3 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridopyrimidine ring system, further activated by the chloro substituent, makes 2-Chloropyrido[4,3-d]pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions provides a powerful tool for introducing a diverse range of functional groups onto the heterocyclic core.

Amination Reactions with Nitrogen-Containing Nucleophiles

The reaction of this compound with various nitrogen-containing nucleophiles, such as primary and secondary amines, is a common and efficient method for the synthesis of aminated pyridopyrimidine derivatives. These reactions typically proceed under mild conditions, often facilitated by a base to neutralize the hydrogen chloride generated. researchgate.netmdpi.com The choice of solvent and reaction temperature can influence the reaction rate and yield. For instance, microwave-assisted synthesis has been shown to be an effective method for accelerating these amination reactions. researchgate.net

The reactivity of the amine nucleophile plays a significant role. While more nucleophilic dialkylamines can react under non-catalyzed SNAr conditions, less nucleophilic aryl- and heteroarylamines may require the use of a palladium catalyst to achieve high efficiency. mit.edu The use of water as a solvent, promoted by a small amount of acid, has been demonstrated as a green and efficient medium for the amination of related chloro-fused pyrimidines with anilines. nih.gov

Table 1: Examples of Amination Reactions
NucleophileConditionsProductReference
ArylaminesPd catalyst, dialkylbiarylphosphine ligand2-Arylaminopyrimidine derivatives mit.edu
DialkylaminesNon-catalyzed SNAr2-Dialkylaminopyrimidine derivatives mit.edu
AnilinesHCl (catalytic), waterN-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines nih.gov

Thiolation and Alkoxylation Pathways

In addition to nitrogen nucleophiles, this compound readily undergoes SNAr reactions with sulfur and oxygen nucleophiles, leading to the formation of thioethers and ethers, respectively. Thiolation is typically achieved by reacting the chloro-compound with a thiol in the presence of a base. Similarly, alkoxylation can be accomplished using an alcohol and a base, or by employing a pre-formed alkoxide. researchgate.net

For instance, the reaction of 2-chloro-4-thiomethoxy analogues has been utilized to exclusively afford 2-aminated-4-thiomethoxypyrimidine products in cases where direct amination is challenging. mit.edu The introduction of an ethoxy group at the 4-position of a related pyrrolopyrimidine system has been observed as a competing reaction during amination in ethanol, highlighting the potential for alkoxylation pathways. nih.gov

Reactions with Hydrazine (B178648) and Azide (B81097) Nucleophiles

Hydrazine and its derivatives are potent nucleophiles that react with this compound to form hydrazinylpyridopyrimidines. These intermediates are valuable precursors for the synthesis of fused heterocyclic systems, such as triazolopyrimidines, through subsequent cyclization reactions. researchgate.netgoogle.comlookchem.com The reaction conditions, particularly the molar ratio of hydrazine and the reaction time, can influence the outcome, sometimes leading to ring-opening of the pyrimidine (B1678525) ring. researchgate.net

Sodium azide is another effective nucleophile for displacing the chloride in this compound, yielding the corresponding 2-azidopyrido[4,3-d]pyrimidine. researchgate.netmdpi.comrsc.org These azido (B1232118) derivatives are versatile intermediates that can undergo various transformations, including Staudinger reactions and 1,3-dipolar cycloadditions, providing access to a wide array of functionalized pyridopyrimidines. mdpi.comrsc.org The reaction of a related dichloropyrido[3,2-d]pyrimidine with sodium azide proceeds selectively at the more reactive C-4 position first. mdpi.com

Regioselectivity and Site-Selective Functionalization in SNAr Reactions

In pyridopyrimidine systems containing multiple halogen substituents, the regioselectivity of SNAr reactions is a critical consideration. The inherent electronic properties of the heterocyclic ring often direct the substitution to a specific position. For many dichloropyrimidine analogs, nucleophilic attack preferentially occurs at the C-4 position. wuxiapptec.comstackexchange.comstackexchange.com This selectivity is attributed to the greater stability of the Meisenheimer intermediate formed during attack at C-4, where the negative charge can be delocalized onto the adjacent nitrogen atom. stackexchange.comstackexchange.com

However, this regioselectivity can be influenced and even reversed by several factors:

Substituents on the Ring: The presence of strong electron-donating or electron-withdrawing groups on the pyrimidine or pyridine (B92270) ring can alter the electronic distribution and direct the substitution to the C-2 position. wuxiapptec.com For example, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can favor C-2 substitution. wuxiapptec.com

Steric Hindrance: Bulky substituents near one of the reactive centers can sterically hinder the approach of the nucleophile, thereby favoring reaction at the less hindered site. wuxiapptec.com

Nature of the Nucleophile: The choice of nucleophile can also dictate the site of attack. For instance, the use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines has been shown to provide excellent C-2 selectivity. nih.gov

Reaction Conditions: Judicious choice of ligands in palladium-catalyzed reactions can invert the "innate" selectivity of cross-coupling reactions on dihaloheteroarenes. nih.gov

This ability to control regioselectivity is crucial for the strategic synthesis of specifically functionalized pyridopyrimidine derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent another cornerstone in the functionalization of this compound, enabling the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position.

The general mechanism involves the oxidative addition of the chloro-compound to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction and can be tailored to the specific substrates being coupled. nih.govyoutube.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the catalyst. nih.gov

The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly versatile tool in the synthesis of complex molecules. nih.govyoutube.com In systems with multiple chloro-substituents, ligand control can be employed to achieve selective cross-coupling at a specific position, further highlighting the synthetic utility of this methodology. nih.gov

Table 2: Key Steps in Suzuki-Miyaura Coupling
StepDescription
Oxidative AdditionThe Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
TransmetalationThe organic group from the organoboron reagent is transferred to the Pd(II) complex.
Reductive EliminationThe two organic groups on the Pd(II) complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

Palladium-Catalyzed C-N and C-S Bond Formation

The chlorine atom at the C-2 position of the pyrido[4,3-d]pyrimidine (B1258125) scaffold is activated for nucleophilic displacement, and its reactivity can be effectively harnessed in palladium-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. These transformations are fundamental in medicinal chemistry for the synthesis of diverse compound libraries.

Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, provides a powerful tool for introducing a wide range of amino groups. While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of analogous chloropyrimidines and related fused systems offers significant insight. For instance, the palladium-catalyzed amination of 2-chloropyrimidines has been shown to proceed efficiently, although for such highly activated substrates, traditional nucleophilic aromatic substitution (SNAr) can also be a competitive, metal-free alternative. nih.gov In cases involving less nucleophilic amines, palladium catalysis, often employing specialized phosphine ligands like Xantphos or BrettPhos, becomes crucial for achieving high yields. nih.gov

Studies on the closely related 2,4,8-trichloropyrido[3,2-d]pyrimidine system have demonstrated that amination reactions show high regioselectivity for the C-2 position. nih.govresearchgate.net This suggests a similar preference for reactivity at the C-2 position of this compound.

Similarly, palladium-catalyzed C-S bond formation allows for the introduction of various sulfur-containing moieties. Research on 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidines has shown that thiolation reactions can be directed with medium to high regioselectivity toward the C-2 position, although this can be influenced by substituents at other positions on the ring system. nih.govresearchgate.net A general and efficient method for the palladium-catalyzed cross-coupling of both aliphatic and aromatic thiols with aryl halides has been developed using a Pd(OAc)₂/1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) catalyst system, which is applicable to a wide range of substrates. acs.org

Table 1: Conditions for Palladium-Catalyzed C-N and C-S Bond Formation on Related Heterocycles

Reaction Type Substrate Analogue Catalyst/Ligand Base Solvent Temp. (°C) Yield Ref.
Amination 2-Chloropyrimidines Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 100 High nih.gov
Amination 2,4,8-Trichloropyrido[3,2-d]pyrimidine - Amine Dioxane 25-100 High nih.govresearchgate.net
Thiolation 2,8-Dichloropyrido[3,2-d]pyrimidine - NaH DMF 0-25 High nih.govresearchgate.net
Thiolation Aryl Halides Pd(OAc)₂ / DiPPF K₃PO₄ Toluene 100 75-98% acs.org

Optimization of Regiocontrol in Cross-Coupling Processes

In polyhalogenated pyridopyrimidine systems, achieving regiocontrol during cross-coupling reactions is paramount for the efficient synthesis of specifically substituted derivatives. The intrinsic differences in the electronic properties and steric environments of the various carbon-halogen bonds allow for selective functionalization.

For dichloropyrimidine systems, such as the analogous 2,4-dichloropyrimidine, Suzuki cross-coupling reactions typically exhibit a strong preference for substitution at the C-4 position. researchgate.netnih.gov This regioselectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-chlorine bond. nih.gov However, this inherent preference can be modulated or even reversed through careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and base.

In the context of the more complex trichloropyrido[3,2-d]pyrimidine scaffold, which serves as a close model, a high degree of regioselectivity has been demonstrated. nih.govresearchgate.net Nucleophilic aromatic substitution (SNAr) reactions, such as amination, selectively occur at the C-2 position with high fidelity. Thiolation also favors the C-2 position, though the selectivity can be influenced by the nature of substituents at C-6. nih.gov For palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, the different chlorine atoms can be distinguished. For instance, after an initial SNAr reaction at C-2, a subsequent Suzuki coupling can be directed to the C-8 position, leaving the C-4 chloride untouched for a final transformation. nih.govresearchgate.net

The regioselectivity in Suzuki couplings of trihalogenated pyrido[2,3-d]pyrimidines has been systematically studied, revealing a predictable order of reactivity: C4 > C2 > C6. mdpi.com This selectivity is correlated with the ¹H NMR chemical shifts of the parent heterocycle, where the most deshielded proton corresponds to the most reactive carbon position. mdpi.com Such principles are instrumental in designing multi-step synthetic sequences for the construction of highly functionalized pyrido[4,3-d]pyrimidine derivatives. The use of specific ligands, such as dialkylbiarylphosphines, can also be employed to direct amination selectively to the C-2 position in polychloropyrimidines. researchgate.netmdpi.com

Table 2: Regioselectivity in Reactions of Polychlorinated Pyridopyrimidine Analogues

Substrate Analogue Reaction Type Position of Reactivity Conditions/Catalyst Outcome Ref.
2,4-Dichloropyrimidine Suzuki Coupling C-4 Pd(PPh₃)₄, K₂CO₃ Monosubstitution at C-4 researchgate.netnih.gov
2,4,8-Trichloropyrido[3,2-d]pyrimidine Amination (SNAr) C-2 Amine, Dioxane High C-2 selectivity nih.govresearchgate.net
2,4,8-Trichloropyrido[3,2-d]pyrimidine Thiolation (SNAr) C-2 vs. C-8 Thiol, NaH, DMF Medium to high C-2 selectivity nih.govresearchgate.net
2,4,6-Trihalogenopyrido[2,3-d]pyrimidine Suzuki Coupling C-4, then C-2, then C-6 Pd(PPh₃)₄, K₂CO₃ Sequential, controlled substitution mdpi.com

Formation of Fused Polycyclic Systems through Cycloaddition and Annulation

The pyrido[4,3-d]pyrimidine core serves as a versatile platform for the construction of more complex, fused polycyclic architectures through cycloaddition and annulation strategies. These reactions enable the rapid assembly of novel heterocyclic systems with potential applications in materials science and medicinal chemistry.

Synthesis of Imidazo[1,2-a]pyrido[4,3-d]pyrimidine Derivatives

The synthesis of the tricyclic imidazo[1,2-a]pyrido[4,3-d]pyrimidine system can be achieved from this compound via a two-step sequence. The first step involves the conversion of the 2-chloro group to a 2-amino group. This transformation can be accomplished through nucleophilic aromatic substitution with ammonia (B1221849) or a protected ammonia equivalent.

The resulting 2-aminopyrido[4,3-d]pyrimidine is a key intermediate for the subsequent annulation to form the imidazole (B134444) ring. A widely used method for constructing the imidazo[1,2-a]pyrimidine (B1208166) fused system is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. lookchem.com In this case, reaction of 2-aminopyrido[4,3-d]pyrimidine with a suitable α-bromo- or α-chloroketone would lead to initial N-alkylation at the pyrimidine N1-position, followed by an intramolecular cyclization and dehydration to furnish the desired imidazo[1,2-a]pyrido[4,3-d]pyrimidine derivative. This strategy provides a modular approach, allowing for the introduction of various substituents on the newly formed imidazole ring depending on the choice of the α-haloketone.

Table 3: General Synthetic Route for Imidazo[1,2-a]pyrimidines

Step Starting Material Reagent Product Reaction Type Ref. (General Method)
1 This compound Ammonia 2-Aminopyrido[4,3-d]pyrimidine SNAr rsc.org
2 2-Aminopyrido[4,3-d]pyrimidine α-Haloketone (e.g., RCOCH₂Br) Imidazo[1,2-a]pyrido[4,3-d]pyrimidine Condensation/Cyclization lookchem.com

Construction of Other Fused Heterocyclic Architectures

Beyond the formation of imidazo-fused systems, the pyrido[4,3-d]pyrimidine scaffold can participate in various cycloaddition and annulation reactions to build other diverse heterocyclic architectures.

A notable example is the use of an aza-Diels-Alder reaction to construct dihydropyrido[4,3-d]pyrimidine derivatives. In a microwave-promoted, solvent- and catalyst-free, three-component reaction, 6-[2-(dimethylamino)vinyl]-1,3-dimethyluracil acts as the diene component. This diene reacts with an in-situ generated imine (from an aldehyde and an amine) which serves as the dienophile. The [4+2] cycloaddition, followed by the elimination of dimethylamine, efficiently yields the fused dihydropyrido[4,3-d]pyrimidine core. This method is characterized by its high atom economy and adherence to green chemistry principles.

Another strategy involves a domino condensation reaction to create benzofuran-fused pyrido[4,3-d]pyrimidines. This one-pot, catalyst-free approach utilizes the reaction between 4,6-dichloropyrimidine-5-carbaldehyde (B460487) and 2-(2-hydroxyphenyl)acetonitriles. The reaction proceeds through a cascade of SNAr, cyclization, and condensation steps to rapidly assemble the complex polycyclic product. These examples highlight the utility of the pyrido[4,3-d]pyrimidine framework and its precursors in advanced synthetic strategies for generating molecular diversity.

Table 4: Cycloaddition and Annulation Reactions for Fused Pyrido[4,3-d]pyrimidines

Reaction Type Key Precursors Conditions Fused System Formed Ref.
Aza-Diels-Alder 6-Vinyluracil, Aldehyde, Amine Microwave, Solvent-free Dihydropyrido[4,3-d]pyrimidine
Domino Condensation 4,6-Dichloropyrimidine-5-carbaldehyde, 2-(2-Hydroxyphenyl)acetonitrile One-pot, Catalyst-free Benzofuran-fused pyrido[4,3-d]pyrimidine

Exploration of Biological Activities and Molecular Targets of Pyrido 4,3 D Pyrimidine Derivatives

Enzyme Inhibition Profiles

Pyrido[4,3-d]pyrimidine (B1258125) derivatives have been identified as potent inhibitors of several key enzymes involved in critical cellular processes. Their ability to selectively target these enzymes forms the basis of their therapeutic potential.

The kinome represents a significant target for drug discovery, and pyrido[4,3-d]pyrimidine derivatives have shown considerable promise as kinase inhibitors.

PI3K (Phosphoinositide 3-kinase): The PI3K pathway is frequently overactivated in various cancers. nih.gov Combination therapies involving PI3K inhibitors and other agents are being explored to enhance efficacy. For instance, combining a PI3K inhibitor with a CDK4/6 inhibitor has been shown to synergistically reduce cell viability in PIK3CA-mutant breast cancer cell lines. nih.govoncotarget.com This combination can overcome resistance to single-agent PI3K inhibition. nih.gov

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase often implicated in cancer. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been designed as inhibitors of mutant forms of EGFR, such as EGFRL858R/T790M. nih.gov One promising compound, B1 , exhibited an IC50 value of 13 nM against this mutant kinase and demonstrated selectivity over wild-type EGFR. nih.gov Another class of related compounds, thieno[2,3-d]pyrimidines, have also been investigated as VEGFR-2 inhibitors. scielo.br

CDK4/6 (Cyclin-Dependent Kinases 4 and 6): These kinases are crucial for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. nih.gov The CDK4/6 inhibitor abemaciclib (B560072) has been shown to also inhibit PIM kinase and subsequent S6 phosphorylation. oncotarget.comresearchgate.net The combination of CDK4/6 and PI3K inhibitors can lead to a more robust suppression of cancer cell growth by targeting multiple signaling pathways that converge on mTOR. oncotarget.comnih.gov

MAP Kinases: The MAPK signaling pathway is another critical regulator of cell growth and proliferation. Some kinase inhibitors have shown activity against MAP kinases, although this is often a secondary effect to their primary targets. researchgate.net

Abl Kinase: While specific data on 2-chloropyrido[4,3-d]pyrimidine's direct inhibition of Abl kinase is limited in the provided context, the broader class of pyrimidine-based kinase inhibitors has been explored for activity against various kinases, including those involved in hematological malignancies.

Mps1 (Monopolar spindle 1) Kinase: Mps1 is a key component of the spindle assembly checkpoint and a target for anticancer drug development. The inhibitory potential of this compound derivatives against Mps1 is an area of ongoing research.

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR is a key strategy in anti-angiogenic cancer therapy. Benzothieno[2,3-d]pyrimidine derivatives have been identified as novel VEGFR-2 inhibitors. scielo.br

Table 1: Kinase Inhibition by Pyrido[4,3-d]pyrimidine and Related Derivatives

Kinase TargetDerivative ClassKey FindingsReference
PI3KGeneralSynergistic activity with CDK4/6 inhibitors in PIK3CA mutant cancers. nih.govoncotarget.com
EGFRL858R/T790MPyrido[2,3-d]pyrimidineCompound B1 showed an IC50 of 13 nM. nih.gov
CDK4/6GeneralInhibition suppresses Rb phosphorylation and can be combined with PI3K inhibitors. nih.gov
VEGFR-2Benzothieno[2,3-d]pyrimidineIdentified as novel inhibitors. scielo.br

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. mdpi.compatsnap.com This process is essential for the synthesis of nucleic acids and some amino acids, making DHFR a key target for antimicrobial and anticancer agents. mdpi.compatsnap.commdpi.com

Pyrido[3,2-d]pyrimidine (B1256433) derivatives have been investigated as DHFR inhibitors. nih.gov These compounds, structurally related to the known DHFR inhibitor piritrexim, have shown potent inhibitory activity against DHFR from various sources, including rat liver, Pneumocystis carinii, and Toxoplasma gondii. nih.gov The mechanism of action involves binding to the active site of the DHFR enzyme, preventing the binding of its natural substrate, dihydrofolate. patsnap.com The 2,4-diamino substitution on the pyrimidine (B1678525) ring is a common feature of many DHFR inhibitors and is crucial for their binding affinity. researchgate.net

For instance, a series of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues were synthesized and evaluated. nih.gov The most potent analogue against Toxoplasma gondii DHFR was 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine (compound 21), with an IC50 value of 0.00088 µM. nih.gov

Table 2: DHFR Inhibition by 6-Substituted 2,4-Diaminopyrido[3,2-d]pyrimidine Analogues

CompoundTarget DHFRIC50 (µM)Reference
Compound 21Toxoplasma gondii0.00088 nih.gov
Compound 12Toxoplasma gondii2.8 nih.gov

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.govresearchgate.netnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating replicated chromosomes. nih.govmdpi.com

Inhibitors of these enzymes, such as the fluoroquinolones, act by trapping the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks and ultimately cell death. nih.govnih.gov While specific studies on this compound as a direct inhibitor of bacterial topoisomerases are not detailed in the provided search results, the broader class of heterocyclic compounds is of interest for developing new antibacterial agents that can overcome existing resistance mechanisms. mdpi.com The development of novel inhibitors targeting these enzymes is a critical area of research due to the rise in fluoroquinolone resistance. nih.gov

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme that catalyzes the final step in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.govwikipedia.org NAPE-PLD hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs. uniprot.orgnih.gov

While there is a lack of specific inhibitors for NAPE-PLD, some compounds have been identified that can modulate its activity. nih.gov For example, symmetrically substituted dichlorophenes, such as hexachlorophene (B1673135) and bithionol, have been shown to potently inhibit NAPE-PLD activity. nih.gov The inhibition by some of these compounds appears to be non-competitive and reversible. nih.gov The crystal structure of human NAPE-PLD reveals a homodimeric structure with a hydrophobic cavity that serves as an entryway to the active site, which contains a binuclear zinc center. rcsb.org This structural information provides a basis for the rational design of novel NAPE-PLD modulators. rcsb.org

Mechanistic Studies of Biological Action

Understanding the precise molecular interactions between pyrido[4,3-d]pyrimidine derivatives and their biological targets is crucial for optimizing their potency and selectivity.

The binding modes of pyrido[4,3-d]pyrimidine derivatives to their target enzymes are key to their inhibitory activity. For DHFR inhibitors, the 2,4-diaminopyrimidine (B92962) moiety typically forms key hydrogen bonds within the enzyme's active site. researchgate.net

Allosteric modulation represents an alternative mechanism of action where a molecule binds to a site on the enzyme distinct from the active site (an allosteric site), inducing a conformational change that alters the enzyme's activity. nih.gov This can offer advantages over traditional active-site inhibitors, such as greater selectivity. nih.gov Novel bis(pyrimidine) compounds have been studied as positive allosteric modulators (PAMs) of the AMPA receptor, demonstrating that dimeric molecules can have potent modulatory effects. nih.gov The investigation of allosteric modulation of kinases and other enzymes by pyrido[4,3-d]pyrimidine derivatives is an emerging area of research. For instance, SB269,652 acts as a negative allosteric modulator of the dopamine (B1211576) D2 receptor by interacting with both the orthosteric binding site and a secondary, allosteric pocket. nih.gov

Characterization of Enzyme Inhibition Kinetics

The pyrido[4,3-d]pyrimidine scaffold is a versatile core structure for the development of potent enzyme inhibitors targeting a range of diseases. While detailed kinetic analyses determining parameters such as Km and Ki are not always extensively reported, inhibitory activity, typically expressed as IC50 values, has been established for several derivatives against key enzymes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and serves as a standard measure of inhibitory potency.

Recent studies have identified tetrahydropyrido[4,3-d]pyrimidine derivatives as dual inhibitors of autotaxin (ATX) and epidermal growth factor receptor (EGFR). nih.gov One promising compound, 9a , demonstrated potent inhibition of both ATX and EGFR with IC50 values in the nanomolar range. nih.gov Another derivative, 8a , also showed significant potency against EGFR. nih.gov

Furthermore, in the context of antimicrobial research, novel pyrido[4,3-d]pyrimidine analogues have been identified as effective inhibitors of fungal sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047). Several of these compounds exhibited inhibitory activities greater than the commercial fungicide epoxiconazole. frontiersin.org

The inhibitory potential of this scaffold highlights its promise for developing targeted therapies. Further kinetic studies are necessary to fully elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and to determine the binding affinity (Ki) of these compounds, which would provide a more complete understanding of their interaction with the target enzymes. mdpi.com

CompoundTarget EnzymeIC_50 ValueSource
8a EGFR18.0 nM nih.gov
9a EGFR24.2 nM nih.gov
9a Autotaxin (ATX)29.1 nM nih.gov
2l CYP510.219 µg/mL frontiersin.org
2m CYP510.602 µg/mL frontiersin.org
4f CYP510.422 µg/mL frontiersin.org
4g CYP510.726 µg/mL frontiersin.org
Epoxiconazole (Control)CYP510.802 µg/mL frontiersin.org

Targeted Biological Pathways and Therapeutic Applications (Research Focus)

Modulation of Cellular Signaling Pathways (e.g., Hedgehog Pathway)

Derivatives of the pyrido[4,3-d]pyrimidine scaffold have shown significant potential to modulate critical cellular signaling pathways implicated in diseases like cancer. A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS-RAF-MEK-ERK, promoting cell proliferation and survival. Its dysregulation is a common feature in many cancers.

Research has led to the discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives that function as potent dual inhibitors of both EGFR and autotaxin (ATX). nih.gov Specifically, compound 9a was identified as a promising hit with an IC50 value of 24.2 nM against EGFR kinase. nih.gov This inhibition of a key node in cellular signaling validates the therapeutic potential of the pyrido[4,3-d]pyrimidine scaffold for cancer treatment.

While direct modulation of the Hedgehog (Hh) signaling pathway by pyrido[4,3-d]pyrimidine derivatives has not been extensively documented, it remains a plausible area for investigation. The Hh pathway is crucial in embryonic development and its aberrant activation is linked to various cancers. researchgate.net The mechanism of Hh signaling involves the signal transducer Smoothened (SMO), whose localization to the primary cilium is a critical activation step. researchgate.net Inhibitors of this pathway, such as those targeting SMO, are of significant clinical interest. Given that related heterocyclic systems, such as thieno rsc.orgnih.govpyrimidine derivatives, have been identified as Hh pathway inhibitors by targeting enzymes like phosphatidylinositol 4-kinase IIIβ (PI4KB) and thereby preventing SMO translocation, exploring a similar role for pyrido[4,3-d]pyrimidines is a logical future direction. researchgate.net

Intervention in Inflammatory Processes and Associated Molecular Targets

The pyrido[4,3-d]pyrimidine framework has been successfully leveraged to develop compounds that intervene in inflammatory processes. Studies on tetrahydropyrido[4,3-d]pyrimidine derivatives have demonstrated their potential in treating neuropathic pain by suppressing the associated inflammatory component. nih.gov

A key molecular target identified for this scaffold is autotaxin (ATX), an enzyme that produces the signaling lipid lysophosphatidic acid (LPA), a potent mediator of inflammation and fibrosis. The derivative 9a was found to be a potent ATX inhibitor with an IC50 of 29.1 nM. nih.gov By inhibiting ATX, this compound can disrupt the pro-inflammatory signaling cascade.

Furthermore, the anti-inflammatory effects of these derivatives are also linked to their ability to modulate key inflammatory cytokines. A reverse transcription-polymerase chain reaction (RT-PCR) study revealed that compound 9a could down-regulate the mRNA expression of Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.gov This compound also significantly reduced the production of nitric oxide (NO) in macrophages, another key molecule in the inflammatory response. nih.gov The dual inhibition of both ATX and EGFR by compound 9a , coupled with its ability to suppress inflammatory mediators, underscores the multi-faceted anti-inflammatory potential of the tetrahydropyrido[4,3-d]pyrimidine scaffold. nih.gov

Research into Antimicrobial Mechanisms

The pyrido[4,3-d]pyrimidine scaffold has been associated with both antibacterial and antifungal activities. frontiersin.orgnih.gov Recent research has provided a clear mechanistic insight into its antifungal properties, identifying sterol 14α-demethylase (CYP51) as a key molecular target. frontiersin.org CYP51 is a crucial enzyme in the fungal cell membrane's ergosterol biosynthesis pathway, and its inhibition disrupts membrane integrity, leading to fungal cell death.

A 2024 study detailed the design and synthesis of thirty-four new pyrido[4,3-d]pyrimidine analogs, which were evaluated for their fungicidal activities. frontiersin.org Several of these compounds demonstrated potent activity against a range of pathogenic fungi. The most active compounds exhibited greater potency than the commercial demethylase inhibitor (DMI) fungicide, epoxiconazole. frontiersin.org Molecular dynamics simulations further supported these findings, showing that the most effective compounds, 2l and 4f , possessed a stronger affinity to the CYP51 active site than epoxiconazole. frontiersin.org

While the general antibacterial activity of the pyrido[4,3-d]pyrimidine scaffold has been noted, the specific molecular mechanisms are less defined than their antifungal counterparts. nih.gov Many antibacterial agents function by inhibiting bacterial protein synthesis, targeting either the 30S or 50S ribosomal subunits to halt the translation of essential proteins. It has been suggested that some pyrido[4,3-d]pyrimidine derivatives may act as selective bacterial protein synthesis inhibitors, but detailed studies identifying the precise target and mechanism are an ongoing area of research.

CompoundTarget FungusEC_50 Value (µg/mL)Source
2l Botrytis cinerea0.191 frontiersin.org
2m Botrytis cinerea0.487 frontiersin.org
4f Botrytis cinerea0.369 frontiersin.org
4g Botrytis cinerea0.586 frontiersin.org
Epoxiconazole (Control)Botrytis cinerea0.670 frontiersin.org

Engagement with Neurodegenerative Disease Targets (e.g., Aβ Aggregation Inhibition, Cholinesterase Inhibition)

The development of multi-target agents is a leading strategy in the fight against complex neurodegenerative disorders like Alzheimer's disease (AD). The pathology of AD is multifaceted, involving the aggregation of amyloid-beta (Aβ) peptides into toxic plaques and the depletion of the neurotransmitter acetylcholine, a process exacerbated by cholinesterase enzymes (AChE and BuChE). nih.gov Pyrimidine-based scaffolds are actively being investigated for their potential to address these targets. nih.gov

While direct studies on the pyrido[4,3-d]pyrimidine scaffold for AD are emerging, compelling evidence from its bioisostere, the pyrido[3,2-d]pyrimidine core, highlights the significant potential of this compound class. rsc.orgrsc.org A study focused on designing multi-targeting agents for AD identified a pyrido[3,2-d]pyrimidine derivative, 10b , that exhibited a desirable profile of activities. researchgate.netrsc.orgrsc.org This compound demonstrated good inhibition of Aβ40 aggregation and was also capable of inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netrsc.orgrsc.org

These findings suggest that the pyridopyrimidine framework is a highly promising platform for developing agents that can simultaneously interfere with plaque formation and enhance cholinergic neurotransmission. The activity of the pyrido[3,2-d]pyrimidine isomer strongly suggests that derivatives of this compound represent a valuable and promising, yet underexplored, avenue for future research into novel therapeutics for Alzheimer's disease. rsc.org

CompoundTarget/ActivityIC_50 ValueSource
10b (pyrido[3,2-d]pyrimidine deriv.)Aβ40 Aggregation Inhibition1.1 µM researchgate.netrsc.orgrsc.org
10b (pyrido[3,2-d]pyrimidine deriv.)Dual ChE InhibitionActivity noted researchgate.netrsc.orgrsc.org

Analytical and Spectroscopic Characterization Methodologies for 2 Chloropyrido 4,3 D Pyrimidine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the pyrido[4,3-d]pyrimidine (B1258125) scaffold.

Complete ¹H and ¹³C NMR assignments for several series of bioactive pyrido[4,3-d]pyrimidine derivatives have been successfully achieved through the combined use of one-dimensional and two-dimensional NMR experiments. researchgate.netnih.gov For instance, in a series of substituted pyrido[2,3-d]pyrimidine (B1209978) derivatives, the chemical shifts of protons were reported in parts per million (ppm) using TMS as an internal standard. niscpr.res.in Aromatic protons in these systems typically resonate in the range of δ 7.12-8.12 ppm as multiplet signals. niscpr.res.in In the ¹³C NMR spectrum of a pyrido[2,3-d]pyrimidine derivative, signals for the aromatic carbons appeared between δ 100.6-161.1 ppm. niscpr.res.in

While specific data for 2-Chloropyrido[4,3-d]pyrimidine is not detailed in the provided sources, analysis of related structures like 2-chloropyrimidine (B141910) shows characteristic signals that can be extrapolated. chemicalbook.com For derivatives, substituent effects play a significant role in the exact chemical shifts observed. For example, the introduction of a methoxy (B1213986) group on a pyrimidine (B1678525) ring results in a singlet signal around δ 3.8 ppm in the ¹H NMR spectrum and a signal at δ 54.6 ppm in the ¹³C NMR spectrum. niscpr.res.in

Table 1: Representative NMR Data for Pyrido[4,3-d]pyrimidine Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Remarks Source
¹H 7.12 - 9.2 Aromatic protons on the pyridopyrimidine core. The exact shifts depend on substitution. niscpr.res.invulcanchem.com
¹³C 100.6 - 163.7 Aromatic and heterocyclic carbons. niscpr.res.in

This table is illustrative and based on data for various pyridopyrimidine derivatives. Specific values for this compound may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 165.58 g/mol , corresponding to the molecular formula C₇H₄ClN₃. cymitquimica.com

The electron impact (EI) ionization mass spectra of pyrimidine derivatives have been investigated to understand their fragmentation pathways. iosrjournals.orgresearchgate.net Typically, the mass spectrum shows a molecular ion peak (M⁺) corresponding to the compound's molecular weight. For chlorine-containing compounds like this compound, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.

In the fragmentation of pyrimidine derivatives, common losses include the elimination of small molecules or radicals. For example, studies on substituted pyrimidines have shown the loss of groups like CN, OCH₃, and Br from the molecular ion. iosrjournals.org The fragmentation of the pyrimidine ring itself is also observed, often occurring after the initial loss of substituents. sapub.org High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with high accuracy. mdpi.com

Table 2: Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₇H₄ClN₃ cymitquimica.com
Molecular Weight 165.58 g/mol cymitquimica.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic C-H, C=C, C=N, and C-Cl bonds.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Source
C-H Stretch (Aromatic) 3100 - 3000 Pyridine (B92270) and Pyrimidine Rings vscht.cz
C=C and C=N Stretch 1650 - 1400 Pyridopyrimidine Ring System vscht.czpw.edu.pl

This table is based on general frequency ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallographic data for the parent this compound is not available in the provided search results, the technique has been applied to determine the structure of its derivatives. For example, the structure of a complex tetrahydrobenzo[4',5']thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative was confirmed by X-ray diffraction analysis, providing unambiguous proof of its constitution. researchgate.net This demonstrates the utility of X-ray crystallography for verifying the structures of complex molecules within the pyrido[4,3-d]pyrimidine class.

Chromatographic Purity and Separation Techniques (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of this compound and its derivatives. nih.gov HPLC methods are widely used for the analysis of polar compounds like purines and pyrimidines. nih.gov

Studies have shown the successful separation of pyrimidine derivatives using various HPLC modes, including normal-phase chromatography on monolithic silica (B1680970) columns. nih.gov The use of such columns can reduce separation time without compromising efficiency or selectivity. nih.gov The choice of mobile phase is critical; for instance, ternary mobile phases consisting of hexane-isopropanol mixed with ethylene (B1197577) glycol, water, or acetonitrile (B52724) have been shown to improve column efficiency for polar solutes. nih.gov

The biopharmaceutical profile of a library of ten pyrido[4,3-d]pyrimidines was assessed, indicating that the substitution pattern significantly affects properties like Caco-2 permeability, which is often determined using HPLC-based analytical methods. nih.gov This highlights the importance of chromatography in characterizing not just the purity but also the drug-like properties of these compounds.

Q & A

Q. What are the common synthetic routes for 2-Chloropyrido[4,3-d]pyrimidine, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis typically involves cyclization or multi-step reactions. For example:
  • Hydrazone Cyclization : Reacting hydrazone derivatives with hydrazine hydrate or phenylhydrazine under reflux (e.g., ethanol, 4 hours) yields pyrido[4,3-d]pyrimidine derivatives with ~80% efficiency .
  • Staudinger/Aza-Wittig Reaction : Using PPh₃ to facilitate cyclization of 5-acyl-4-(β-azidoalkyl)-1,2,3,4-tetrahydropyrimidin-2-ones produces stereoisomeric mixtures, with yields dependent on precursor ratios .
  • Bromomethyl Intermediate : Bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in acetic acid generates intermediates for nucleophilic substitution, enabling hexahydrocyclopenta[d]pyrimidine derivatives .

Q. Key Considerations :

  • Temperature control (e.g., 0–5°C for diazonium coupling) minimizes side reactions .
  • Solvent choice (e.g., DMF/EtOH for recrystallization) impacts purity .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.3–7.6 ppm), NH protons (δ 7.9–11.6 ppm, D₂O-exchangeable), and carbonyl carbons (δ 164–169 ppm) .
  • IR Spectroscopy : Confirm C=O (1650–1690 cm⁻¹) and C≡N (2195–2210 cm⁻¹) stretches .
  • Elemental Analysis : Validate molecular formulas (e.g., C₁₉H₁₆O₂N₇Cl requires C: 55.68%, H: 3.94%, N: 23.92%) .

Q. What safety protocols are critical when handling this compound in academic labs?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods or gloveboxes for reactions releasing toxic vapors (e.g., HCl during diazotization) .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for disposal .

Advanced Research Questions

Q. How can reaction mechanisms for this compound derivative synthesis be analyzed?

  • Methodological Answer :
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration in aza-Wittig reactions .
  • Kinetic Studies : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., cyclization vs. elimination) .
  • Computational Modeling : DFT calculations predict transition states and stereoselectivity in Staudinger reactions .

Q. How should researchers evaluate biological activity and resolve discrepancies in potency data?

  • Methodological Answer :
  • Antimicrobial Assays : Test against Staphylococcus aureus and Escherichia coli at 1–5 mg/mL; compare inhibition zones to controls like chloramphenicol .
  • Antitumor Screening : Use MTT assays on cell lines (e.g., MCF-7, PC3) with IC₅₀ calculations .
  • Data Normalization : Account for batch variability (e.g., purity >95% via HPLC) and solvent effects (DMSO vs. aqueous) .

Q. What strategies manage stereochemistry during pyrido[4,3-d]pyrimidine synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce enantiopure β-azidoalkyl groups to control cyclization stereochemistry .
  • Chromatographic Separation : Use preparative HPLC or chiral columns to isolate isomers (e.g., 10h as a single stereoisomer) .
  • Crystallography : X-ray structures of intermediates (e.g., hydrazone derivatives) reveal spatial arrangements guiding stereoselectivity .

Q. How can contradictions in literature synthesis methods be resolved?

  • Methodological Answer :
  • Comparative Analysis : Tabulate methods (see Table 1) to identify critical variables (e.g., solvent, catalyst).
  • Reproducibility Tests : Replicate protocols with controlled variables (e.g., NaH vs. K₂CO₃ for alkylation) .
  • Review Synthesis Routes : Group methods by scaffold construction (e.g., pyridine-pyrimidine fusion vs. multicomponent reactions) .

Tables

Q. Table 1. Comparison of Synthetic Routes for Pyrido[4,3-d]pyrimidine Derivatives

MethodStarting MaterialKey ConditionsYield (%)Reference
Hydrazone CyclizationHydrazone derivativeReflux in EtOH, 4 h79–80
Staudinger/Aza-Wittigβ-Azidoalkyl pyrimidinePPh₃, RT, 7–12 h75–92
Bromomethyl IntermediateEthyl 6-methyl precursorAcetic acid, NaBr70–85

Q. Table 2. Biological Activity of Pyrido[4,3-d]pyrimidine Derivatives

DerivativeMicrobial Inhibition (IZD, cm)*Antitumor IC₅₀ (μM)Reference
8a (Diamino derivative)S. aureus: 1.2MCF-7: 12.5
Thieno-pyrimidineE. coli: 0.8PC3: 8.7

*IZD: Inhibition Zone Diameter; +++ = 1.1–1.5 cm, ++ = 0.6–1.0 cm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.